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molecular formula C8H7N3O4 B077956 4-Nitrophthalamide CAS No. 13138-53-9

4-Nitrophthalamide

Cat. No. B077956
M. Wt: 209.16 g/mol
InChI Key: XWCDSCYRIROFIO-UHFFFAOYSA-N
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Patent
US03993631

Procedure details

Commercial 4-nitrophthalimide (500 g; 2.60 moles; mp 196°-200° C) is added quickly to a stirred solution of 15.6 N ammonium hydroxide (3500 ml). With continued stirring, external heating (water bath, 45° C) is applied until frothing ceases (1 hour). The resulting precipitate is collected, washed with ice water (2 × 400ml) then recrystallized with acetone (2 × 400 ml) and dried to yield 440 g of I as pale yellow crystals; yield, 81%, mp 200°-202° C; lit (6) mp 200° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
3500 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[NH:10][C:8](=[O:9])[C:7]2=[CH:13][CH:14]=1)([O-:3])=[O:2].[OH-].[NH4+:16]>O>[N+:1]([C:4]1[CH:5]=[C:6]([C:11]([NH2:10])=[O:12])[C:7](=[CH:13][CH:14]=1)[C:8]([NH2:16])=[O:9])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)NC2=O)=CC1
Name
Quantity
3500 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With continued stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is applied until frothing ceases (1 hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is collected
WASH
Type
WASH
Details
washed with ice water (2 × 400ml)
CUSTOM
Type
CUSTOM
Details
then recrystallized with acetone (2 × 400 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 440 g of I as pale yellow crystals
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C(C(=O)N)=CC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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